molecular formula C17H14N6OS2 B2451447 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1334370-82-9

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2451447
CAS No.: 1334370-82-9
M. Wt: 382.46
InChI Key: HVDKTEQMTHJKCD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a pyridazine ring, a thioether linkage, and a benzothiazole ring. These functional groups suggest that the compound could have interesting biological activities .


Molecular Structure Analysis

The presence of multiple aromatic rings (imidazole, pyridazine, and benzothiazole) in the compound suggests that it could have significant π-π stacking interactions, which could influence its behavior in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aromatic rings could contribute to its lipophilicity, while the thioether linkage could influence its polarity .

Scientific Research Applications

Chemical Synthesis and Probe Development

The chemical structure of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suggests potential utility in the synthesis of complex heterocyclic compounds. For instance, research has explored the reactivity of β-lactam carbenes with 2-pyridyl isonitriles, yielding imidazo[1,2-a]pyridines, which are useful as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011). This exemplifies the role of similar compounds in developing novel fluorescent probes for environmental and biological applications.

Heterocyclic Compound Synthesis for Pest Control

Another application involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrated to possess insecticidal properties against the cotton leafworm, Spodoptera littoralis. This showcases the compound's potential as a precursor for agrochemical synthesis aimed at pest control (Fadda et al., 2017).

Development of Imaging Probes for Medical Diagnostics

In medical diagnostics, the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying the peripheral benzodiazepine receptors using SPECT indicates the compound's relevance in developing imaging agents for neurology and oncology (Katsifis et al., 2000).

Novel Palladium Complexes with Anticancer Activities

Research on palladium complexes with tridentate N-heterocyclic carbene ligands, synthesized using derivatives of similar compounds, has shown potential in anticancer drug development. The ability to selectively coordinate the N-heterocyclic carbene moiety in either “normal” or “abnormal” binding modes opens new avenues for targeted cancer therapies (Lee et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing imidazole rings are often involved in interactions with biological macromolecules like proteins and DNA .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given its complex structure, it could have interesting interactions with various biological targets .

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-2-3-12-13(8-11)26-17(19-12)20-15(24)9-25-16-5-4-14(21-22-16)23-7-6-18-10-23/h2-8,10H,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDKTEQMTHJKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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